Computed Lipophilicity (XLogP3): 2‑Fluorophenyl Imparting Higher LogP than N‑Methyl, 4‑Fluorophenyl, or Carboxamide Analogs
As computed by the XLogP3 algorithm, 5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide has an XLogP3 value of 1.3 . This is notably higher than the unsubstituted N-H parent scaffold (XLogP3 = -0.4) [1] and is expected to be higher than the N-methyl analog (CAS 62564-69-6) which lacks the lipophilic fluorophenyl moiety. The 4-fluorophenyl regioisomer (CAS 89433-82-9) is anticipated to have a similar lipophilicity, while the carboxamide analog (MW 220.2) and the carbonitrile analog (MW 202.2) have lower molecular weights and likely lower LogP. This quantifiable difference in lipophilicity is relevant for tuning membrane permeability and solubility in early drug discovery campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Unsubstituted parent (XLogP3 = -0.4); N-methyl analog estimated as lower |
| Quantified Difference | ΔXLogP3 ≥ 1.7 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 algorithm (PubChem/PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly impacts ADME properties and assay compatibility; a LogP of 1.3 is within the optimal range for oral bioavailability according to Lipinski's rule-of-five, which the unsubstituted parent fails to meet.
- [1] PubChem, '5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide,' Compound Summary, CID 136299261, 2026. [Online]. View Source
